molecular formula C19H21N3O3 B2555694 1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1170621-00-7

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Cat. No.: B2555694
CAS No.: 1170621-00-7
M. Wt: 339.395
InChI Key: OOQCSMNNPJUPDU-UHFFFAOYSA-N
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Description

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a phenyl group, a urea moiety, and a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea typically involves multiple steps. One common method starts with the preparation of the benzoxazepine ring, followed by the introduction of the phenyl group and the urea moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea include other benzoxazepine derivatives and urea-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 922093-57-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzoxazepine ring followed by the introduction of the phenyl and urea moieties. Specific synthetic routes can vary depending on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds have been screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate promising antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. These findings suggest a broad spectrum of antimicrobial efficacy.

The proposed mechanism involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Study 1: Antimicrobial Screening

A study conducted by researchers evaluated a series of benzoxazepine derivatives for their antimicrobial properties. The results demonstrated that certain modifications to the benzoxazepine structure significantly enhanced antibacterial activity against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the benzoxazepine ring play a crucial role in modulating biological activity. For example, increasing lipophilicity through alkyl substitutions improved membrane permeability and enhanced antimicrobial efficacy .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus16
Escherichia coli32
AntifungalCandida albicans64
Aspergillus niger128

Properties

IUPAC Name

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(2)12-25-16-11-14(9-10-15(16)22(3)17(19)23)21-18(24)20-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQCSMNNPJUPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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